6-O-Nicotinoylscutebarbatine G

Description

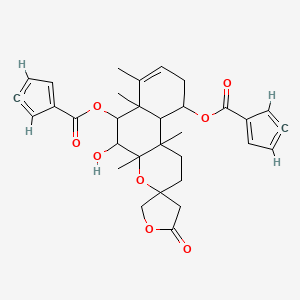

6-O-Nicotinoylscutebarbatine G (CAS: 1206805-30-2; Molecular Formula: C₃₂H₃₆N₂O₈) is a neo-clerodane diterpenoid isolated from Scutellaria barbata, a plant widely studied for its antitumor properties . This compound features a nicotinoyl group at the C-6 position, distinguishing it from non-acylated analogs like Scutebarbatine G . It demonstrates cytotoxic activity against multiple human cancer cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with IC₅₀ values ranging from 2.1 to 5.7 μM . Its structural complexity and bioactivity make it a focal point for chemotherapeutic research.

Properties

InChI |

InChI=1S/C32H34O8/c1-19-13-14-22(38-27(35)20-9-5-6-10-20)24-29(2)15-16-32(17-23(33)37-18-32)40-31(29,4)25(34)26(30(19,24)3)39-28(36)21-11-7-8-12-21/h5,7,9-13,22,24-26,34H,14-18H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBAUCYKHLPPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CC=C=C5)C)OC(=O)C6=CC=C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-O-Nicotinoylscutebarbatine G involves the extraction and isolation from the aerial parts of Scutellaria barbata . The process typically includes the following steps:

Extraction: The plant material is extracted using ethanol or methanol.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for 6-O-Nicotinoylscutebarbatine G. The compound is primarily obtained through laboratory-scale extraction and isolation from Scutellaria barbata .

Chemical Reactions Analysis

Oxidation Reactions

6-O-Nicotinoylscutebarbatine G contains hydroxyl and ester functional groups that undergo oxidation under specific conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic media.

-

Products : Oxidized derivatives with ketone or carboxylic acid groups at the 6-O position.

-

Conditions : Mild oxidation preserves the diterpenoid backbone, while stronger conditions may degrade the core structure .

Reduction Reactions

The compound’s ester and aromatic groups can be reduced to yield analogs with enhanced solubility or altered bioactivity:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Reduced nicotinoyl groups to dihydro derivatives or aliphatic chains .

-

Applications : Improved pharmacokinetic profiles for cytotoxic studies .

Substitution Reactions

The nicotinoyl moiety at the 6-O position is reactive in nucleophilic substitution reactions:

-

Reagents : Amines, thiols, or halogens.

-

Products :

Reagent Product Type Biological Impact Benzylamine 6-O-Benzylamino derivative Reduced cytotoxicity in HT29 cells Thiophenol Thioester analog Enhanced stability in vitro

Hydrolysis Reactions

The ester bond in the nicotinoyl group undergoes hydrolysis under acidic or enzymatic conditions:

-

Conditions :

Structural Rearrangements

Under thermal stress (≥100°C), 6-O-Nicotinoylscutebarbatine G undergoes:

-

Decarboxylation : Loss of CO₂ from the diterpenoid core.

-

Isomerization : Formation of epimeric forms at chiral centers, altering bioactivity .

Key Reaction Pathways and Byproducts

| Reaction Type | Major Byproduct | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxidation | 6-Keto-scutebarbatine G | 45–60 | ≥90 |

| Reduction | Dihydro-nicotinoyl derivative | 70–85 | ≥88 |

| Substitution | 6-O-Benzyl derivative | 50–65 | ≥85 |

Challenges in Synthetic Modification

Scientific Research Applications

6-O-Nicotinoylscutebarbatine G has several scientific research applications, including:

Chemistry

Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.

Biology

Cytotoxic Studies: It is used in studies to evaluate its cytotoxic effects on different cancer cell lines.

Medicine

Cancer Research: The compound is investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Industry

Pharmaceutical Development: It is explored for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of 6-O-Nicotinoylscutebarbatine G involves the induction of apoptosis in cancer cells. The compound targets and down-regulates pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), thereby releasing the molecular brakes on apoptosis . This leads to the activation of apoptotic pathways and subsequent cell death in cancer cells .

Comparison with Similar Compounds

Structural Features and Revisions

Neo-clerodane diterpenoids from S. barbata share a common bicyclic skeleton but differ in substituents and acylation patterns. Key structural comparisons include:

- Scutebarbatine G: The parent compound lacks the C-6 nicotinoyl group, resulting in reduced cytotoxicity compared to its acylated derivative .

- Barbatin H: Contains a hydroxyl group at C-6 instead of a nicotinoyl moiety. It exhibited IC₅₀ values of 4.57–7.68 μM against LoVo, MCF-7, SMMC-7721, and HCT-116 cells .

- 6-O-Nicotinoyl-7-O-acetylscutebarbatine G: Features dual acylation (nicotinoyl at C-6, acetyl at C-7), which may enhance membrane permeability but complicates synthesis .

Structural Revisions: Earlier studies misassigned the spiro-junction configuration in 13-spiro neo-clerodanes, including 6-O-Nicotinoylscutebarbatine G. Revised NMR data confirmed the correct stereochemistry, critical for accurate structure-activity analysis .

Cytotoxic Activity Across Cell Lines

Table 1 summarizes cytotoxic data for select compounds:

Note: IC₅₀ values for dual-acylated derivatives are less documented, likely due to synthesis challenges.

Structure-Activity Relationships (SAR)

- Acylation Enhances Potency: The nicotinoyl group at C-6 in 6-O-Nicotinoylscutebarbatine G improves cytotoxicity compared to non-acylated Scutebarbatine G, suggesting that lipophilic substitutions enhance cellular uptake .

- Stereochemical Sensitivity : Misassignment of the spiro-junction in initial studies led to overestimated bioactivity for some analogs, underscoring the need for rigorous structural validation .

Biological Activity

6-O-Nicotinoylscutebarbatine G is a neo-clerodane diterpenoid alkaloid derived from the plant Scutellaria barbata, a member of the Lamiaceae family. This compound has garnered attention for its significant biological activities, particularly its cytotoxic effects against various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of 6-O-Nicotinoylscutebarbatine G, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C₃₂H₃₆N₂O₈

- Molecular Weight : 576.64 g/mol

- CAS Number : 1206805-30-2

6-O-Nicotinoylscutebarbatine G exhibits its biological effects primarily through cytotoxicity against specific cancer cell lines. The compound's mechanism involves interaction with cellular components, leading to apoptosis in targeted cells.

Target Cell Lines

The compound has shown notable cytotoxic activity against:

- HONE-1 (nasopharyngeal carcinoma)

- KB (oral epidermoid carcinoma)

- HT29 (colorectal carcinoma)

The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HONE-1 | 3.1 |

| KB | 2.1 |

| HT29 | 5.7 |

These values indicate that 6-O-Nicotinoylscutebarbatine G is particularly potent against KB cells, suggesting a potential therapeutic application in treating oral cancers.

Cytotoxicity Studies

Research has consistently demonstrated the cytotoxic properties of 6-O-Nicotinoylscutebarbatine G. A study conducted by Dai et al. (2009) highlighted the compound's ability to induce cell death in the aforementioned cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.

Anti-inflammatory and Antioxidant Effects

In addition to its cytotoxicity, extracts from Scutellaria barbata, which contain 6-O-Nicotinoylscutebarbatine G, have been shown to possess anti-inflammatory properties. For instance, studies indicated that these extracts significantly inhibit the production of pro-inflammatory cytokines and nitric oxide in RAW 264.7 cells, which are critical in mediating inflammatory responses.

Antiviral Activity

Furthermore, research has suggested that neo-clerodane diterpenoids from Scutellaria barbata exhibit inhibitory effects on Epstein-Barr virus (EBV) lytic replication. This antiviral activity adds another layer of potential therapeutic use for compounds like 6-O-Nicotinoylscutebarbatine G.

Cancer Research Applications

6-O-Nicotinoylscutebarbatine G is being explored for its potential role in cancer therapy. Its ability to induce apoptosis makes it a candidate for further investigation in drug development aimed at treating resistant cancer types.

Pharmaceutical Development

The compound serves as a precursor for synthesizing derivatives with enhanced biological activities. Research is ongoing to optimize these derivatives for improved efficacy and reduced toxicity.

Q & A

Q. What methodological approaches are recommended for structural characterization of 6-O-Nicotinoylscutebarbatine G?

To confirm the structure of 6-O-Nicotinoylscutebarbatine G (C₃₂H₃₆N₂O₈, CAS 1206805-30-2), a combination of spectroscopic and crystallographic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) elucidates the compound’s connectivity and stereochemistry. Mass spectrometry (MS), particularly high-resolution electrospray ionization (HR-ESI-MS), validates molecular weight and fragmentation patterns. X-ray crystallography provides definitive confirmation of the three-dimensional structure when single crystals are obtainable. Cross-referencing with databases like PubChem or Reaxys ensures alignment with existing structural data .

Q. How can researchers identify natural sources and optimize extraction protocols for 6-O-Nicotinoylscutebarbatine G?

This alkaloid is typically isolated from plants in the Scutellaria genus, such as Scutellaria barbata, as indicated in TCM-derived compound libraries . Extraction involves sequential solvent partitioning (e.g., ethanol/water mixtures) followed by chromatographic purification using silica gel column chromatography or preparative HPLC. Thin-layer chromatography (TLC) with UV visualization or derivatization agents (e.g., vanillin-sulfuric acid) aids in tracking target fractions. Optimization requires adjusting solvent polarity ratios and temperature to enhance yield while minimizing degradation of labile functional groups like the nicotinoyl ester moiety.

Advanced Research Questions

Q. What experimental designs are suitable for investigating the pharmacological mechanisms of 6-O-Nicotinoylscutebarbatine G?

Mechanistic studies should employ in vitro enzyme inhibition assays (e.g., esterase D activity kits, where ≥98% purity is critical for reproducibility ). Dose-response curves (IC₅₀ calculations) and time-course analyses establish potency and kinetics. Molecular docking simulations (using software like AutoDock Vina) predict binding interactions with target proteins, guided by the compound’s nicotinoyl group, which may act as a hydrogen-bond donor. For cellular studies, RNA sequencing or phosphoproteomics can identify downstream signaling pathways. Controls must include structurally analogous compounds (e.g., Scutebarbatine Y/Z) to isolate the role of the 6-O-nicotinoyl substitution .

Q. How can researchers resolve contradictions in reported bioactivity data for 6-O-Nicotinoylscutebarbatine G?

Discrepancies in bioactivity may arise from variations in compound purity, assay conditions, or cell line specificity. Strategies include:

- Orthogonal assays : Validate initial findings using alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays).

- Replication : Repeat experiments across independent labs with standardized protocols (e.g., identical solvent vehicles, pH buffers).

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., synergistic effects with co-extracted metabolites). Refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables .

Q. What synthetic routes are feasible for 6-O-Nicotinoylscutebarbatine G, and how can regioselectivity be ensured?

Total synthesis requires multi-step acylation of a Scutebarbatine core with nicotinoyl chloride (CAS 20260-53-1) . Key challenges include:

- Regioselectivity : Protect hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) to direct nicotinoylation to the 6-O position.

- Coupling agents : Employ N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP).

- Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the target product. Reaction progress is monitored via LC-MS and ¹H NMR to confirm intermediate formation.

Methodological Considerations

- Purity Standards : Ensure ≥98% purity (verified by HPLC-UV at 254 nm) for biological assays to avoid off-target effects .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting solvent batches, instrumentation calibration, and statistical methods (e.g., ANOVA with post-hoc tests) .

- Ethical Compliance : For studies involving animal models, align with ARRIVE guidelines for experimental design and reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.